molecular formula C17H12N2O B2374167 3-Benzoyl-6-phenylpyridazine CAS No. 15046-59-0

3-Benzoyl-6-phenylpyridazine

Cat. No.: B2374167
CAS No.: 15046-59-0
M. Wt: 260.296
InChI Key: ZVWOOBBLHKMRFK-UHFFFAOYSA-N
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Description

3-Benzoyl-6-phenylpyridazine is an organic compound belonging to the pyridazine family, characterized by a benzoyl group at the third position and a phenyl group at the sixth position of the pyridazine ring. Pyridazines are heterocyclic compounds containing two adjacent nitrogen atoms in a six-membered ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 3-Benzoyl-6-phenylpyridazine are intriguing. It has been found to react with hydroxylamine or its O-alkyl analogue to yield 3-benzoyloxime-6-phenylpyridazine and alkyloximes

Cellular Effects

As an acetylcholinesterase (AChE) inhibitor, it has been found to affect outward potassium current in acutely isolated rat hippocampal pyramidal neurons . This suggests that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound is complex. It involves a series of reactions, including the Beckmann rearrangement, which has been achieved for 3-benzoyl (O-ethyloxime)-6-phenylpyridazine . This suggests that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

Given its chemical stability and the nature of its reactions , it is reasonable to hypothesize that the effects of this compound may change over time, potentially involving degradation and long-term effects on cellular function.

Metabolic Pathways

Given its reactions with hydroxylamine or its O-alkyl analogue , it is possible that this compound may interact with various enzymes or cofactors, potentially affecting metabolic flux or metabolite levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Benzoyl-6-phenylpyridazine can be synthesized through several methods. One common route involves the reaction of this compound with hydroxylamine or its O-alkyl analogue to yield 3-benzoyloxime-6-phenylpyridazine and alkyloximes . Another method includes the reduction of phenyl (6-phenyl-pyridazin-3-yl)methanol using sodium borohydride (NaBH4) to obtain the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthesis typically involves standard organic synthesis techniques such as reduction, oxidation, and substitution reactions under controlled conditions. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-Benzoyl-6-phenylpyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Sodium Borohydride (NaBH4): Used for the reduction of ketone groups.

    Hydroxylamine: Used for the formation of oximes.

    Acetic Acid and Sulfuric Acid: Used in Beckmann rearrangement reactions.

Major Products

    Phenyl (6-phenyl-pyridazin-3-yl)methanol: Formed by reduction.

    3-Benzoyloxime-6-phenylpyridazine: Formed by reaction with hydroxylamine.

    3-Carboxanilide-6-phenylpyridazine: Formed by Beckmann rearrangement.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Benzoyl-6-phenylpyridazine is unique due to the presence of both benzoyl and phenyl groups, which may contribute to its distinct chemical and biological properties. Compared to other pyridazine derivatives, it may exhibit different reactivity and biological activities, making it a valuable compound for further research and development .

Properties

IUPAC Name

phenyl-(6-phenylpyridazin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O/c20-17(14-9-5-2-6-10-14)16-12-11-15(18-19-16)13-7-3-1-4-8-13/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVWOOBBLHKMRFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(C=C2)C(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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